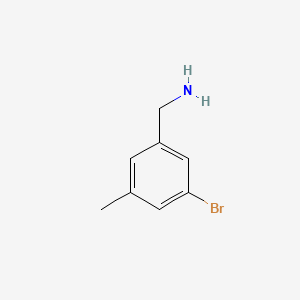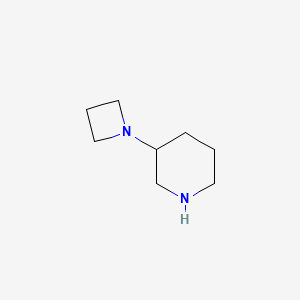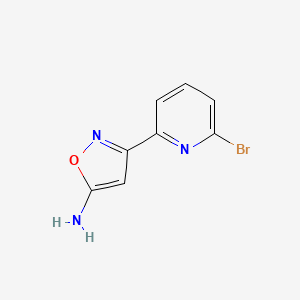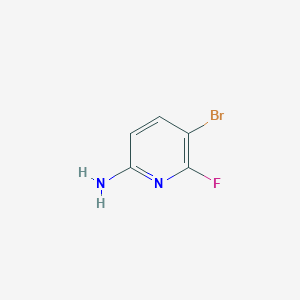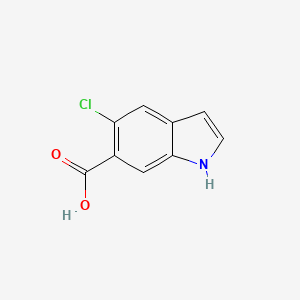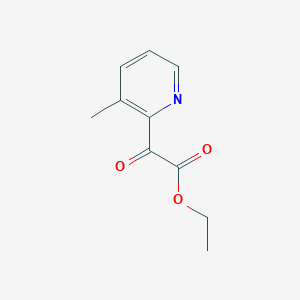
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate, also known as EMPA, is an organic compound belonging to the family of pyridine carboxylic acid esters. It is a colorless, crystalline solid that is soluble in water, alcohols, and ethers. EMPA is used in a variety of applications, ranging from synthesis of pharmaceuticals to use as an insecticide. It is also used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One of the primary applications of Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives is in the synthesis of complex molecules. For example, Ahmed et al. (2016) detailed the click one-pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles. This study underscores the compound's utility in creating molecules with potential biological activity Ahmed et al., 2016.
Catalysis and Organic Reactions
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives serve as key intermediates or catalysts in various organic reactions. For instance, Zhu et al. (1996) explored the organic reactions catalyzed by Methylrhenium Trioxide, demonstrating the compound's involvement in the formation of α-alkoxy ethyl acetates, among other products. This illustrates the compound's role in facilitating diverse organic transformations Zhu & Espenson, 1996.
Biological and Pharmacological Potential
Research into the biological activities of Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives has also been conducted. Studies like that by Temple et al. (1992), which focused on antimitotic agents and structure-activity studies with some pyridine derivatives, highlight the potential of these compounds in developing new therapeutic agents. These findings suggest avenues for further exploration in drug discovery and development Temple et al., 1992.
Material Science and Photocatalysis
In material science and photocatalysis, compounds like Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives find applications in the development of new materials and catalytic processes. An example is the work by Li et al. (2019), focusing on electrocatalytic CO2 reduction with a Ruthenium catalyst in solution and on nanocrystalline TiO2, demonstrating the role of similar compounds in environmental remediation technologies Li et al., 2019.
Propiedades
IUPAC Name |
ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFURUUYHXFIZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



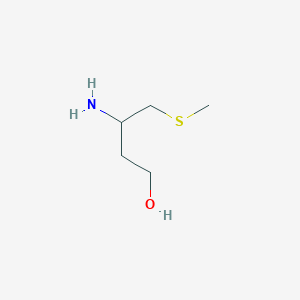
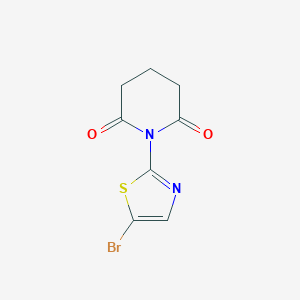
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)
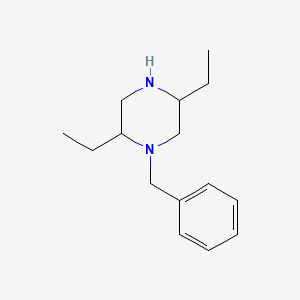
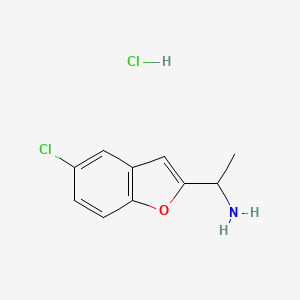
![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)
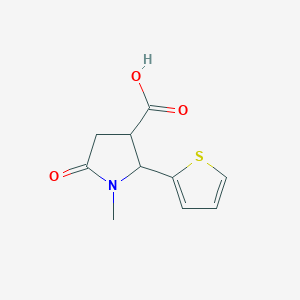

![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)
